3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride
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Description
“3-(Dimethylamino)propionic acid hydrochloride” is a chemical compound with the empirical formula C5H11NO2 · HCl . It’s used as a reagent for the preparation of biologically active small molecules .
Molecular Structure Analysis
The molecular weight of “3-(Dimethylamino)propionic acid hydrochloride” is 153.61 . The InChI key is JTNKXYWGZCNBCH-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound “3-(Dimethylamino)propionic acid hydrochloride” is used as a substrate for the development of polyphenoloxidase and phenoloxidase activity by zymograms .
Physical And Chemical Properties Analysis
“3-(Dimethylamino)propionic acid hydrochloride” is a solid substance with a melting point of 186-191 °C . It’s hygroscopic, meaning it absorbs moisture from the air .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as dimethylamine are known to interact with various biological targets
Mode of Action
It’s worth noting that compounds like dimethylamine are known to react with acids to form salts, such as dimethylamine hydrochloride . This reaction could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Related compounds such as 3-dimethylaminobenzoic acid (dmab) have been used to quantify the activity of peroxidase and manganese peroxidase , suggesting that this compound may also interact with similar biochemical pathways.
Pharmacokinetics
It’s known that similar compounds like dimethylamine are soluble in water , which could potentially influence the bioavailability of this compound.
Result of Action
Related compounds such as 3-dimethylaminobenzoic acid (dmab) have been used to quantify the activity of peroxidase and manganese peroxidase , suggesting that this compound may also have similar effects.
Action Environment
It’s worth noting that the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to be influenced by environmental conditions . This could potentially provide insights into the environmental factors affecting the action of this compound.
properties
IUPAC Name |
3-(dimethylamino)-4-methoxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11(2)8-6-7(10(12)13)4-5-9(8)14-3;/h4-6H,1-3H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUOGLJGCQXQOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700214 |
Source
|
Record name | 3-(Dimethylamino)-4-methoxybenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1253850-61-1 |
Source
|
Record name | 3-(Dimethylamino)-4-methoxybenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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